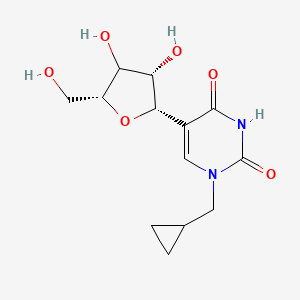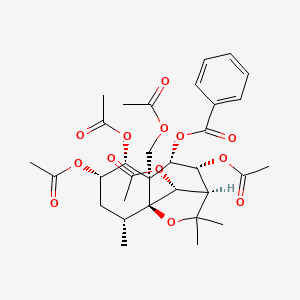
(1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran is a complex organic compound that belongs to the class of agarofurans. Agarofurans are a group of sesquiterpenes known for their diverse biological activities. This compound is characterized by multiple acetyloxy and benzoyloxy functional groups attached to the dihydroagarofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran typically involves multi-step organic reactions. The starting material is often a naturally occurring sesquiterpene, which undergoes a series of functional group transformations, including acetylation and benzoylation. The reaction conditions usually involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions. The process would also need to comply with environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy and benzoyloxy groups to their corresponding alcohols.
Substitution: The acetyloxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, (1|A,2|A,6|A,8,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
The compound’s potential therapeutic effects can be explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1|A,2|A,6|A,8,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)dihydro-|A-agarofuran: Lacks the benzoyloxy group.
(1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(benzoyloxy)dihydro-|A-agarofuran: Contains benzoyloxy groups instead of acetyloxy groups.
Uniqueness
The uniqueness of (1|A,2|A,6|A,8,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran lies in its specific combination of acetyloxy and benzoyloxy groups. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C32H40O13 |
|---|---|
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H40O13/c1-16-14-23(40-18(3)34)26(42-20(5)36)31(15-39-17(2)33)28(44-29(38)22-12-10-9-11-13-22)25(41-19(4)35)24-27(43-21(6)37)32(16,31)45-30(24,7)8/h9-13,16,23-28H,14-15H2,1-8H3/t16-,23+,24-,25-,26+,27-,28-,31+,32-/m1/s1 |
InChI-Schlüssel |
NFOQLYSQUBGBCQ-OWMKIBRWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
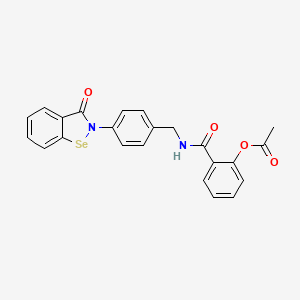
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
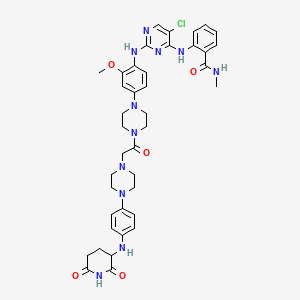
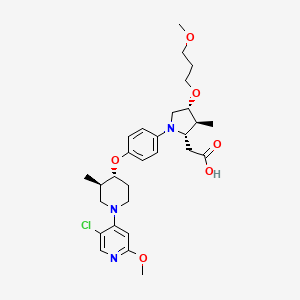

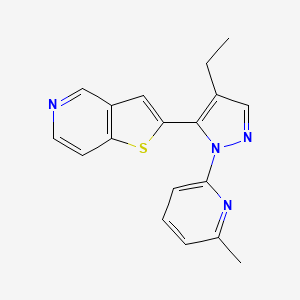
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)



